![molecular formula C16H18FNO2S B5783275 N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide](/img/structure/B5783275.png)
N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as "DF2156A," and it has been synthesized using various methods.
Aplicaciones Científicas De Investigación
DF2156A has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, DF2156A has been investigated for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
DF2156A works by inhibiting the activity of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. This leads to the degradation of client proteins that are essential for cancer cell growth and survival. DF2156A has also been shown to inhibit the activity of other proteins involved in inflammation, providing a potential mechanism for its anti-inflammatory effects.
Biochemical and Physiological Effects:
DF2156A has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, DF2156A has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF2156A has several advantages for lab experiments, including its high potency and specificity for Hsp90 inhibition. However, it can be challenging to synthesize and purify, which can limit its availability for research. Additionally, DF2156A has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on DF2156A, including investigating its potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to understand its safety and efficacy in humans, as well as its potential for treating other diseases beyond cancer and inflammation. Finally, synthesizing and testing new derivatives of DF2156A could lead to the development of even more potent and specific Hsp90 inhibitors.
Métodos De Síntesis
DF2156A can be synthesized using different methods, including the reaction of 2-fluorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-8-9-15(10-13(12)2)18(21(3,19)20)11-14-6-4-5-7-16(14)17/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHNDOWPFQPLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.